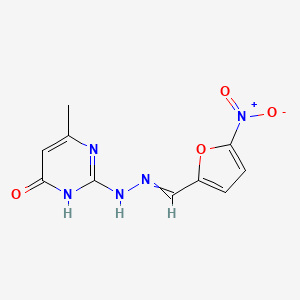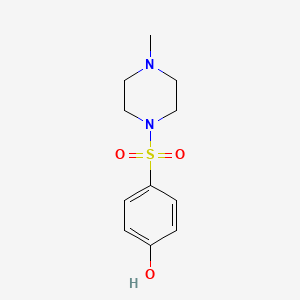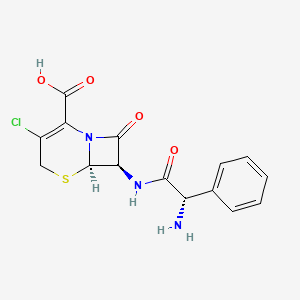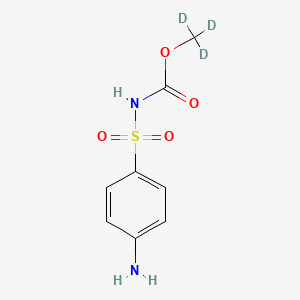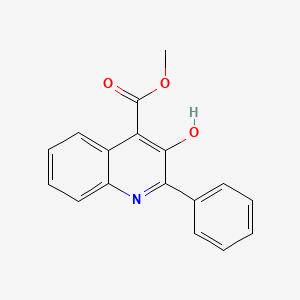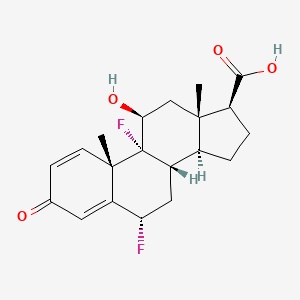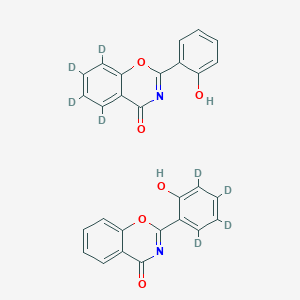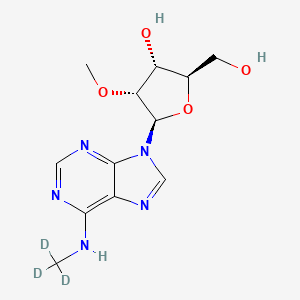
N6,O2'-Dimethyladenosine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6,O2’-Dimethyladenosine-d3 is a modified nucleoside that is a derivative of adenosine It is characterized by the presence of methyl groups at the N6 and O2’ positions of the adenosine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6,O2’-Dimethyladenosine-d3 typically involves the methylation of adenosine at the N6 and O2’ positions. This can be achieved through a series of chemical reactions that introduce the methyl groups at the desired positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with appropriate catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of N6,O2’-Dimethyladenosine-d3 may involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and quality control.
化学反应分析
Types of Reactions
N6,O2’-Dimethyladenosine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the methyl groups or other parts of the molecule.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N6,O2’-dimethyladenosine oxide, while substitution reactions can yield various substituted derivatives.
科学研究应用
N6,O2’-Dimethyladenosine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleoside modifications.
Biology: Plays a role in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating biological pathways associated with diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleoside modifications.
作用机制
The mechanism of action of N6,O2’-Dimethyladenosine-d3 involves its interaction with specific molecular targets and pathways. It can influence RNA stability, splicing, and translation by modifying the structure of RNA molecules. The methyl groups at the N6 and O2’ positions play a crucial role in these interactions, affecting the binding of proteins and other molecules to RNA.
相似化合物的比较
N6,O2’-Dimethyladenosine-d3 can be compared with other similar compounds, such as:
N6-Methyladenosine: Similar in structure but lacks the O2’ methyl group.
2’-O-Methyladenosine: Lacks the N6 methyl group but has a methyl group at the O2’ position.
N6,N6-Dimethyladenosine: Contains two methyl groups at the N6 position but none at the O2’ position.
The uniqueness of N6,O2’-Dimethyladenosine-d3 lies in the presence of both N6 and O2’ methyl groups, which confer distinct properties and biological activities compared to other methylated adenosines.
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
298.31 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1/i1D3 |
InChI 键 |
GRYSXUXXBDSYRT-CRMFTKQLSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



